molecular formula C20H15Cl2N3O3 B2830084 3-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}benzohydrazide CAS No. 1105243-89-7

3-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}benzohydrazide

Cat. No.: B2830084
CAS No.: 1105243-89-7
M. Wt: 416.26
InChI Key: NDXHEBSGDDVLGU-UHFFFAOYSA-N
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Description

N’-(3-chlorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that features a unique structure combining benzoyl, benzyl, and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride.

    Synthesis of 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide: This intermediate is prepared by reacting 4-chlorobenzylamine with ethyl acetoacetate, followed by cyclization and hydrazinolysis.

    Coupling Reaction: The final step involves coupling the 3-chlorobenzoyl chloride with the intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines or alcohols, depending on the conditions.

    Substitution: The chlorobenzoyl and chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-chlorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chlorobenzoyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
  • N’-(3-chlorobenzoyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Uniqueness

N’-(3-chlorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is unique due to the presence of both chlorobenzoyl and chlorobenzyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(3-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O3/c21-16-7-4-13(5-8-16)11-25-12-15(6-9-18(25)26)20(28)24-23-19(27)14-2-1-3-17(22)10-14/h1-10,12H,11H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXHEBSGDDVLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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